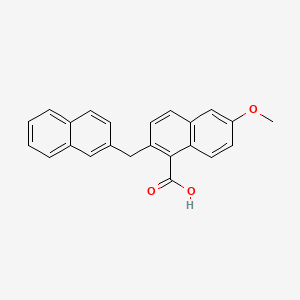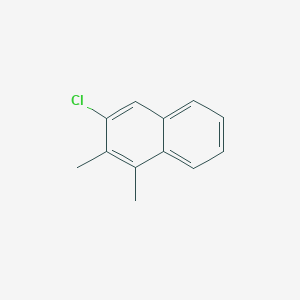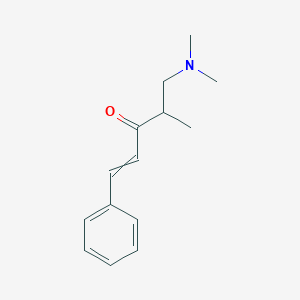![molecular formula C10H11NO2S B14295342 1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione CAS No. 113882-49-8](/img/structure/B14295342.png)
1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione is an organic compound that features a pyridine ring substituted with a pent-4-enoyl group and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione typically involves the esterification of pyridine-2-thiol with pent-4-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pent-4-enoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether at low temperatures.
Substitution: Amines or alcohols; reactions are often conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding thiol.
Substitution: Amide or ester derivatives.
Applications De Recherche Scientifique
1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological thiols.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-thiol: A precursor in the synthesis of 1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione.
Pent-4-enoic acid: Another precursor used in the esterification reaction.
Thioesters: Compounds with similar thione functionality.
Uniqueness
This compound is unique due to its combination of a pyridine ring, a pent-4-enoyl group, and a thione group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
113882-49-8 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
(2-sulfanylidenepyridin-1-yl) pent-4-enoate |
InChI |
InChI=1S/C10H11NO2S/c1-2-3-7-10(12)13-11-8-5-4-6-9(11)14/h2,4-6,8H,1,3,7H2 |
Clé InChI |
FGGXVWWGCQBJKP-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(=O)ON1C=CC=CC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



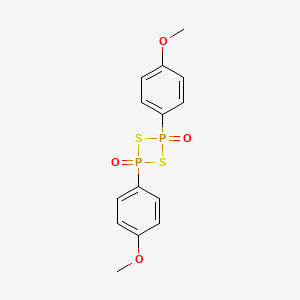
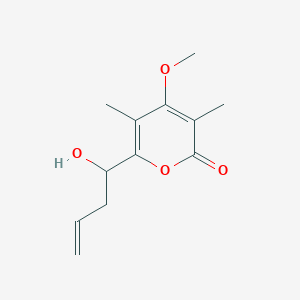
![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)


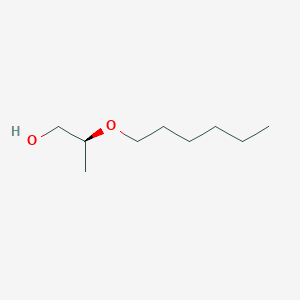
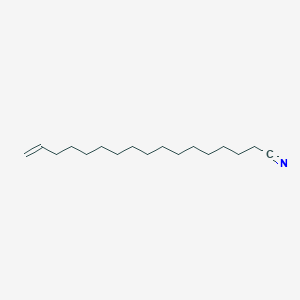

![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)

